molecular formula C15H18N4O B6239121 3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one CAS No. 2460755-46-6

3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one

Cat. No.: B6239121
CAS No.: 2460755-46-6
M. Wt: 270.3
InChI Key:
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Description

3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound that belongs to the class of azidomethyl derivatives. This compound is characterized by the presence of an azidomethyl group attached to a benzyl-substituted octahydrocyclopenta[c]pyrrol-4-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the cyclization of 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield the desired product . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-(azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it a valuable compound for various research applications, particularly in the fields of chemical biology and medicinal chemistry.

Properties

CAS No.

2460755-46-6

Molecular Formula

C15H18N4O

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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